Beta-Phenyllongifolol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Phenyllongifolol involves several steps, including catalytic reduction and the use of specific reagents. One common method involves the catalytic reduction of corresponding cyanides in methanolic ammonia . This method yields high purity and excellent results.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as liquid-liquid extraction, solid-phase extraction, and solid-phase microextraction, followed by high-performance liquid chromatography (HPLC) analysis to confirm the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Beta-Phenyllongifolol undergoes various chemical reactions, including:
Oxidation: Phenols, including this compound, are easily oxidized to form quinones.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used to oxidize phenols to quinones.
Reduction: Reducing agents like sodium borohydride can be used to convert quinones back to hydroquinones.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Substituted phenols
Scientific Research Applications
Beta-Phenyllongifolol has a wide range of applications in scientific research, including:
Mechanism of Action
Beta-Phenyllongifolol exerts its effects by inhibiting specific enzymes. The compound interacts with the active sites of enzymes, blocking their activity and thereby regulating various biochemical pathways . This inhibition can affect processes such as signal transduction and metabolic pathways, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Phenolic Compounds: Such as flavonoids, which also have enzyme inhibitory properties.
Quinones: Compounds like 1,4-benzoquinone, which are products of phenol oxidation.
Uniqueness
Beta-Phenyllongifolol stands out due to its specific chiral structure and its potent enzyme inhibitory activity. Unlike other phenolic compounds, it has a unique molecular configuration that allows for selective inhibition of certain enzymes, making it particularly useful in targeted research and therapeutic applications .
Properties
Molecular Formula |
C21H30O |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(S)-phenyl-[(8R,9R)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol |
InChI |
InChI=1S/C21H30O/c1-20(2)12-7-13-21(3)16-11-10-15(17(16)20)18(21)19(22)14-8-5-4-6-9-14/h4-6,8-9,15-19,22H,7,10-13H2,1-3H3/t15-,16?,17?,18+,19-,21?/m1/s1 |
InChI Key |
FGZVLGOUUPQOAB-JOWTXAJYSA-N |
Isomeric SMILES |
CC1(CCCC2([C@@H]([C@H]3C1C2CC3)[C@@H](C4=CC=CC=C4)O)C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2C(C4=CC=CC=C4)O)CC3)C)C |
Origin of Product |
United States |
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